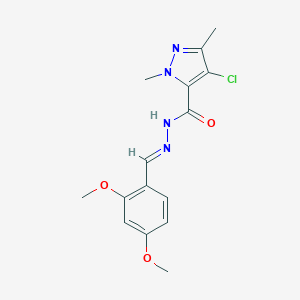![molecular formula C26H28N2O B446226 N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE](/img/structure/B446226.png)
N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a cyclohexenyl group and a dimethylphenyl group. The compound’s structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid with 2-(1-cyclohexenyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. Solvent extraction, crystallization, and chromatography are commonly employed to purify the final product.
化学反応の分析
Types of Reactions
N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclohexenyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine), nitro compounds, and other electrophiles.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated cyclohexenyl derivatives.
Substitution: Halogenated or nitro-substituted quinolinecarboxamide derivatives.
科学的研究の応用
N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N4-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
類似化合物との比較
Similar Compounds
- N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(4-ISOBUTYLPHENYL)-4-QUINOLINECARBOXAMIDE
- 2-(1-CYCLOHEXENYL)ETHYLAMINE
- 4-HYDROXY-2-QUINOLONES
Uniqueness
N~4~-[2-(1-CYCLOHEXENYL)ETHYL]-2-(2,4-DIMETHYLPHENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexenyl and dimethylphenyl groups on the quinoline core differentiates it from other quinolinecarboxamide derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.
特性
分子式 |
C26H28N2O |
|---|---|
分子量 |
384.5g/mol |
IUPAC名 |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C26H28N2O/c1-18-12-13-21(19(2)16-18)25-17-23(22-10-6-7-11-24(22)28-25)26(29)27-15-14-20-8-4-3-5-9-20/h6-8,10-13,16-17H,3-5,9,14-15H2,1-2H3,(H,27,29) |
InChIキー |
QNHGVRNLQIIPJY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4)C |
正規SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CCCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-METHYLPHENYL)ETHYLIDENE]PROPANOHYDRAZIDE](/img/structure/B446143.png)


![methyl 4-(2-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}carbohydrazonoyl)benzoate](/img/structure/B446147.png)
![N'-(4-bromobenzylidene)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B446149.png)
![Ethyl 2-{[(4-chloroanilino)carbonyl]amino}-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B446150.png)


![N'-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B446154.png)
![isopropyl 2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B446155.png)
![[5-Bromo-2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetic acid](/img/structure/B446156.png)
![2-(2,4-DICHLOROPHENYL)-N'~4~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B446163.png)
![3-[(2-fluorobenzyl)sulfanyl]-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B446164.png)
![3-chloro-N-{4-[N-(2-{4-nitro-3-methoxy-1H-pyrazol-1-yl}propanoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B446168.png)
